

# Spectroscopic Analysis of Penamecillin (C19H22N2O6S): A Technical Guide

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Compound of Interest		
Compound Name:	C17H22CIN3O6S	
Cat. No.:	B15173049	Get Quote

Disclaimer: The chemical formula provided in the topic, **C17H22CIN3O6S**, appears to be incorrect. Based on extensive database searches, the correct molecular formula for the antibiotic Penamecillin is C19H22N2O6S. This guide will proceed with the analysis of Penamecillin under its correct chemical formula.

Penamecillin is a β-lactam antibiotic that acts as a prodrug for Benzylpenicillin (Penicillin G). It is the acetoxymethyl ester of Benzylpenicillin, which allows for improved oral absorption. In the body, esterases cleave the ester bond, releasing the active Benzylpenicillin. Due to the limited availability of specific experimental spectroscopic data for Penamecillin in publicly accessible databases, this guide will provide spectroscopic data for its parent compound, Benzylpenicillin (Penicillin G), which is structurally very similar and for which extensive data is available. The experimental protocols provided are generally applicable to the analysis of penicillin-type antibiotics.

## **Spectroscopic Data**

The following tables summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Benzylpenicillin (Penicillin G).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Benzylpenicillin (Penicillin G)



Chemical Shift (ppm)	Multiplicity	Assignment
7.20 - 7.40	m	Phenyl-H
5.58	d	H-6
5.49	d	H-5
4.25	s	H-3
3.60	s	-CH2-
1.65	S	2-CH3
1.55	S	2-CH3

Note: Spectra are typically recorded in a suitable deuterated solvent (e.g., DMSO-d6, D2O). Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: 13C NMR Spectroscopic Data for Benzylpenicillin (Penicillin G)



Chemical Shift (ppm)	Assignment
175.4	C-7
172.3	C=O (amide)
168.9	C-4
136.2	Phenyl C (quaternary)
131.0	Phenyl C-H
129.2	Phenyl C-H
128.1	Phenyl C-H
72.1	C-5
68.4	C-3
66.7	C-6
58.3	C-2
42.8	-CH2-
31.0	2-CH3
27.2	2-CH3

Note: These are approximate chemical shifts and can be influenced by the experimental conditions.

Table 3: Mass Spectrometry (MS) Data for Benzylpenicillin (Penicillin G)



m/z	Fragmentation
335.1	[M+H]+
333.1	[M-H] <sup>-</sup>
176.1	Thiazolidine ring fragment
160.1	Side chain fragment
91.1	Tropylium ion (from benzyl group)

Note: Fragmentation patterns can vary significantly depending on the ionization technique used (e.g., ESI, CI).

Table 4: Infrared (IR) Spectroscopy Data for Benzylpenicillin (Penicillin G)[1][2][3]

Wavenumber (cm <sup>-1</sup> )	Assignment
3300-3400	N-H stretch (amide)
3000-3100	C-H stretch (aromatic)
2850-3000	C-H stretch (aliphatic)
~1775	C=O stretch (β-lactam ring)[3]
~1680	C=O stretch (amide I)[1][2]
~1600	C=O stretch (carboxylate)
~1520	N-H bend (amide II)

Note: IR spectra of solid samples are often recorded using KBr pellets or as a mull.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited for the analysis of penicillin-type antibiotics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A few milligrams of the antibiotic are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-20 mg/mL.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire <sup>1</sup>H and <sup>13</sup>C spectra.
- ¹H NMR Acquisition:
  - A standard one-pulse sequence is used.
  - The spectral width is set to cover the expected range of proton resonances (typically 0-12 ppm).
  - A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
  - The residual solvent peak is used as an internal reference.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is used to simplify the spectrum.
  - The spectral width is set to cover the expected range of carbon resonances (typically 0-200 ppm).
  - A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of <sup>13</sup>C.
  - Solvent peaks are used for referencing.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum.
- 2. Mass Spectrometry (MS)
- Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., acetonitrile, methanol, or a water/organic mixture) at a low concentration (e.g., 1-10 μg/mL). For liquid



chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system.

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is used. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.
- LC-MS/MS Method for Antibiotics:
  - Chromatography: A reversed-phase C18 column is commonly used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve ionization.
  - Ionization: ESI is a soft ionization technique well-suited for polar molecules like penicillins and is often operated in positive or negative ion mode.
  - Mass Analysis: A full scan MS spectrum is acquired to determine the molecular ion. For MS/MS, the molecular ion is selected and fragmented to produce a characteristic fragmentation pattern that can be used for identification and structural confirmation.
- 3. Infrared (IR) Spectroscopy
- Sample Preparation (Solid Samples):
  - KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.
  - Mull Technique: A small amount of the finely ground sample is mixed with a mulling agent (e.g., Nujol) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or the KBr pellet/salt plates with the mulling agent) is recorded first.



- The sample is then placed in the IR beam path, and the sample spectrum is recorded.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm<sup>-1</sup>.

## **Visualizations**

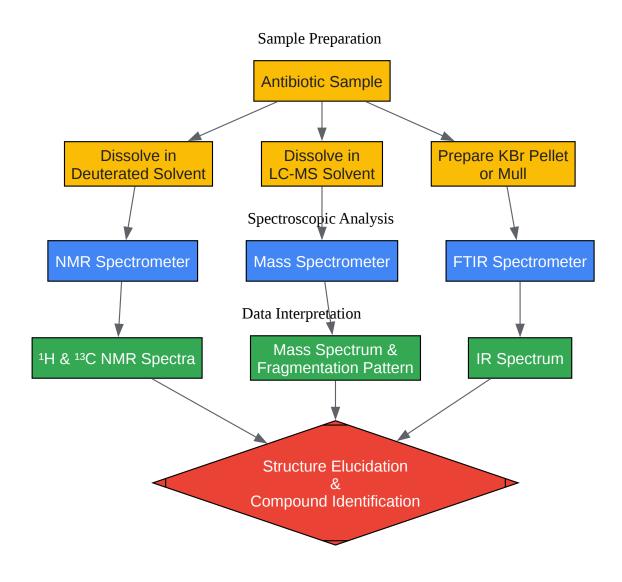
Below are diagrams illustrating key relationships and workflows relevant to the analysis of Penamecillin.



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Caption: Metabolic activation of Penamecillin to Benzylpenicillin.





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Caption: General workflow for spectroscopic analysis of antibiotics.

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### References

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